molecular formula C10H13N3OS B11524943 2-[(4-Methylphenyl)amino]-2-oxoethyl carbamimidothioate

2-[(4-Methylphenyl)amino]-2-oxoethyl carbamimidothioate

Cat. No.: B11524943
M. Wt: 223.30 g/mol
InChI Key: FLEQJUVXXZIXTF-UHFFFAOYSA-N
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Description

2-(CARBAMIMIDOYLSULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a carbamimidoylsulfanyl group and a 4-methylphenyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(CARBAMIMIDOYLSULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE typically involves the reaction of 4-methylphenylacetic acid with thiourea under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbamimidoylsulfanyl group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(CARBAMIMIDOYLSULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(CARBAMIMIDOYLSULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted derivatives

Scientific Research Applications

2-(CARBAMIMIDOYLSULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(CARBAMIMIDOYLSULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(CARBAMIMIDOYLSULFANYL)-N-(4-METHYLPHENYL)PROPIONAMIDE: Similar structure with a propionamide backbone.

    2-(CARBAMIMIDOYLSULFANYL)-N-(4-METHYLPHENYL)BUTYRAMIDE: Similar structure with a butyramide backbone.

Uniqueness

2-(CARBAMIMIDOYLSULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] carbamimidothioate

InChI

InChI=1S/C10H13N3OS/c1-7-2-4-8(5-3-7)13-9(14)6-15-10(11)12/h2-5H,6H2,1H3,(H3,11,12)(H,13,14)

InChI Key

FLEQJUVXXZIXTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC(=N)N

Origin of Product

United States

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